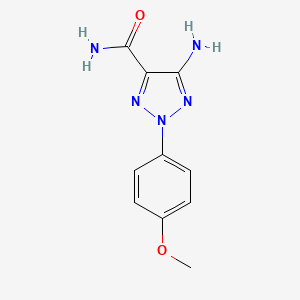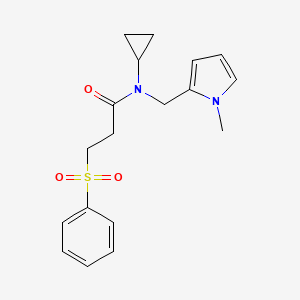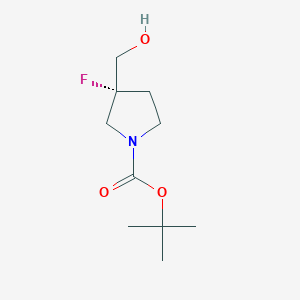
tert-Butyl (R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is likely a derivative of “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate”, which is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s also known as 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C10H19NO3 . The InChI string is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” include a molecular weight of 201.26, a density of 1.1±0.1 g/cm3, and a boiling point of 289.5±13.0 °C at 760 mmHg .Applications De Recherche Scientifique
Enzymatic Metabolism and Chemical Transformations
This compound has been studied for its role in enzymatic metabolism and chemical transformations. For instance, its metabolic processing in rat liver microsomes has been investigated, revealing insights into drug metabolism and disposition. The studies focused on the structural characterization of metabolites, emphasizing the importance of understanding the metabolic pathways of pharmaceutical compounds (Yoo et al., 2008).
Palladium-Catalyzed Coupling Reactions
It has been utilized in palladium-catalyzed coupling reactions, showcasing its potential in creating complex organic molecules. These reactions are crucial for constructing carbon-carbon bonds in organic synthesis, demonstrating the versatility of pyrrolidine derivatives in facilitating diverse chemical transformations (Wustrow & Wise, 1991).
Oxidation Reactions
Its derivatives have been employed as substrates in oxidation reactions catalyzed by dirhodium complexes. These studies contribute to the understanding of oxidation mechanisms and the development of new oxidation protocols for organic synthesis, highlighting the compound's utility in producing oxidized organic compounds (Ratnikov et al., 2011).
Antimicrobial Activity
Research into the synthesis and structural activity relationships of fluoronaphthyridines, including modifications with tert-butyl pyrrolidine derivatives, has indicated potential antimicrobial applications. These studies are significant for discovering new therapeutic agents with antibacterial properties (Bouzard et al., 1992).
Chemical Synthesis and Catalysis
Investigations into chemical synthesis and catalysis have explored the synthesis of complex molecules through reactions involving tert-butyl (R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives. These studies are crucial for advancing synthetic methodologies and understanding catalytic processes in organic chemistry (Crosby et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMKNNFZSSJGNC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@](C1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2760947.png)
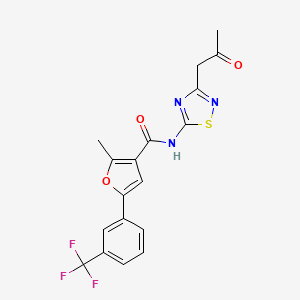
![4-isopropyl-1-phenyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2760949.png)
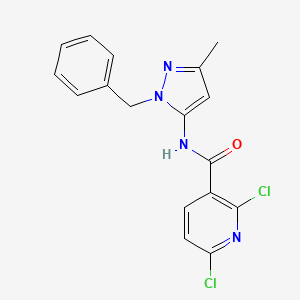
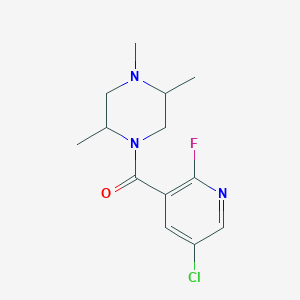
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)
![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)
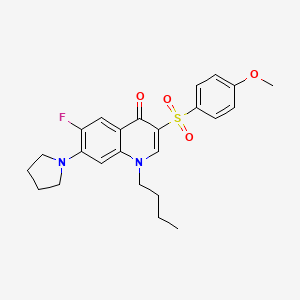
![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)
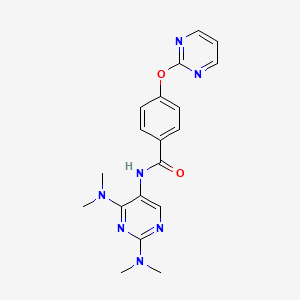
![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)

